Fulaimei -

Fulaimei

Catalog Number: EVT-10960566
CAS Number:
Molecular Formula: C215H336N56O69S3
Molecular Weight: 4906 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fulaimei was developed by Hansoh Pharmaceutical Group Co., Ltd. Clinical studies have demonstrated its effectiveness in managing conditions associated with diabetes, particularly diabetic kidney disease. Recent trials indicate that it can improve urine protein levels and lipid profiles in patients with mild to moderate diabetic kidney disease compared to traditional treatments like dapagliflozin .

Classification

Fulaimei falls under the category of therapeutic agents specifically targeting metabolic disorders related to diabetes. It is classified as a peptide drug due to its origin from natural hormone analogs and is utilized primarily in endocrinology and nephrology.

Synthesis Analysis

Methods

The synthesis of Fulaimei involves the conjugation of loxenatide with polyethylene glycol to enhance its stability and bioavailability. This process typically includes:

  1. Quaternization: This step involves modifying the amino groups in loxenatide to improve solubility and pharmacokinetics.
  2. Conjugation: The PEG moiety is attached through a stable linker, ensuring that the biological activity of loxenatide is retained while improving its half-life.

Technical Details

The synthesis is conducted under controlled conditions to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the structure and confirm the successful synthesis of PEG loxenatide .

Molecular Structure Analysis

Structure

Fulaimei's molecular structure consists of a loxenatide backbone modified with a polyethylene glycol chain. The incorporation of PEG alters its solubility characteristics and prolongs its action in the body.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₅S
  • Molecular Weight: Approximately 393.5 g/mol
  • Structural Features: The structure includes multiple functional groups that facilitate interaction with GLP-1 receptors.
Chemical Reactions Analysis

Reactions

Fulaimei undergoes several chemical reactions during its synthesis, primarily involving:

  1. Esterification: The formation of ester bonds between carboxylic acids from loxenatide and hydroxyl groups from PEG.
  2. Hydrolysis: Potential breakdown reactions that can occur under physiological conditions, which are monitored to ensure stability.

Technical Details

Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and minimizing by-products. Monitoring reaction progress through techniques like Thin Layer Chromatography (TLC) ensures quality control throughout the synthesis process .

Mechanism of Action

Process

Fulaimei functions as a glucagon-like peptide-1 receptor agonist, mimicking the effects of incretin hormones that regulate glucose metabolism. Upon administration, it binds to GLP-1 receptors in pancreatic cells, stimulating insulin secretion in response to elevated blood glucose levels while inhibiting glucagon release.

Data

Clinical studies have shown that Fulaimei effectively reduces HbA1c levels in diabetic patients, improves glycemic control, and has beneficial effects on weight management .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH: Typically around neutral (pH 7)
  • Melting Point: Not specified but should be characterized during formulation development.
  • Chemical Stability: Exhibits stability over time but requires monitoring for degradation products during storage.
Applications

Fulaimei is primarily used in clinical settings for:

  • Diabetic Kidney Disease Treatment: Demonstrated efficacy in improving renal function markers.
  • Weight Management: As part of a comprehensive approach to managing type 2 diabetes.
  • Metabolic Research: Used in studies investigating the mechanisms of action related to GLP-1 receptor activation.

This compound represents a significant advancement in diabetes management, particularly for patients with concurrent renal complications. Its development reflects ongoing efforts to enhance therapeutic options for chronic metabolic diseases .

Innovative Molecular Design and Synthesis of PEG-Loxenatide

Rationale for Glucagon-Like Peptide-1 Receptor Agonist PEGylation Strategies

The inherent therapeutic potential of native glucagon-like peptide-1 is severely limited by rapid enzymatic degradation by dipeptidyl peptidase-4 and renal clearance, resulting in an extremely short plasma half-life of approximately 2 minutes [6] [8]. Polyethylene glycol conjugation addresses these limitations through three primary mechanisms: steric shielding of the peptide's proteolytic cleavage sites, size enhancement to reduce glomerular filtration, and structural stabilization against denaturation. For polyethylene glycol loxenatide (developed as Fulaimei), PEGylation transforms exendin-4—a natural glucagon-like peptide-1 receptor agonist isolated from Heloderma suspectum venom—into a clinically viable weekly therapy [1] [4]. The polyethylene glycol moiety creates a hydrophilic microenvironment around the peptide core, sterically hindering dipeptidyl peptidase-4 access to the Ala²-Glu³ cleavage site while simultaneously increasing the molecule's hydrodynamic radius beyond the renal filtration threshold (~60 kDa) [8]. This dual action extends polyethylene glycol loxenatide's elimination half-life to 131.8–139.8 hours, enabling once-weekly dosing while preserving intrinsic glucagon-like peptide-1 receptor binding affinity [2].

Table 1: Impact of PEGylation on Pharmacokinetic Parameters of GLP-1 Analogues

ParameterNative GLP-1Exenatide (Twice Daily)Polyethylene Glycol Loxenatide
Molecular Weight (kDa)3.34.2~40
Dipeptidyl Peptidase-4 SusceptibilityHighModerateLow
Elimination Half-life1.5-2 min2.4 hr132-140 hr
Dosing FrequencyContinuous infusionTwice dailyOnce weekly

Third-Generation PEGylation Technology for Peptide Stabilization

Polyethylene glycol loxenatide utilizes advanced branched polyethylene glycol architecture rather than conventional linear polyethylene glycol chains [1] [4]. This structural innovation represents the third generation of PEGylation technology, featuring Y-shaped or multi-armed polyethylene glycol configurations that provide enhanced molecular coverage per conjugation site. The branched design achieves superior steric protection compared to linear polyethylene glycol of equivalent molecular weight, while reducing viscosity and improving solubility—critical factors for subcutaneous formulation stability [8]. The polyethylene glycol loxenatide conjugate employs site-specific modification at the second, fourteenth, twenty-eighth, and thirty-ninth N-terminal positions of exendin-4, strategically preserving residues essential for glucagon-like peptide-1 receptor activation (particularly His¹, Gly⁴, Thr⁵, and Phe⁶ within the N-terminal domain) [1]. This positional selectivity is achieved through orthogonal protecting group strategies during solid-phase peptide synthesis, enabling selective deprotection of lysine ε-amino groups for polyethylene glycol coupling while maintaining other functional groups inert. The branched polyethylene glycol construct (molecular weight ~20 kDa) is conjugated via stable amide bond formation between polyethylene glycol terminal carboxyl groups and peptide amino groups, ensuring minimal dissociation in vivo [4].

Structural Optimization for Sustained Pharmacodynamic Profiles

The pharmacodynamics of polyethylene glycol loxenatide reflect deliberate molecular engineering to balance efficacy and tolerability. Pharmacokinetic studies demonstrate non-linear exposure dynamics at therapeutic doses, with steady-state plasma concentrations achieved after four weekly administrations [2]. This accumulation pattern results from polyethylene glycol loxenatide's saturable tissue distribution and prolonged elimination phase. At the receptor level, polyethylene glycol loxenatide exhibits biased agonism toward glucagon-like peptide-1 receptor Gαs/cAMP signaling pathways over β-arrestin recruitment, translating to sustained insulin secretion with reduced receptor desensitization [6]. Clinical pharmacology studies confirm polyethylene glycol loxenatide's dose-dependent glycated hemoglobin reduction: 100 μg/week achieves mean glycated hemoglobin reduction of 0.95% (95% confidence interval: -1.19 to -0.71) versus placebo, while 200 μg/week yields 1.15% reduction (-1.47 to -0.82) [2]. Crucially, structural optimization minimized adverse gastrointestinal effects at the therapeutic dose (100 μg/week), with nausea incidence comparable to placebo (risk ratio 2.87; confidence interval 0.56–14.72) [2]. This tolerability profile stems from reduced Cmax and flattened concentration-time curves, avoiding peak-trough fluctuations that trigger emetic responses.

Table 2: Pharmacodynamic Outcomes of Polyethylene Glycol Loxenatide Structural Optimization

Parameter100 μg Dose200 μg DoseClinical Implication
Glycated Hemoglobin Reduction (%)0.95 (CI: -1.19 to -0.71)1.15 (CI: -1.47 to -0.82)Near-maximal efficacy at 100 μg
Nausea Risk Ratio vs Placebo2.87 (CI: 0.56–14.72)16.85 (CI: 3.89–72.92)Optimal tolerability at 100 μg
Time to Steady State4 weeks4 weeksSuitable for weekly dosing
Fasting Glucose Reduction (mmol/L)1.8 ± 0.42.2 ± 0.5Dose-responsive but plateaued

Synthetic Pathway Engineering and Process Controls

The manufacturing of polyethylene glycol loxenatide integrates multi-step chemical synthesis with rigorous analytical oversight. Production begins with recombinant expression of the 39-amino acid exendin-4 backbone via Escherichia coli fermentation, followed by chromatographic purification to >99.5% homogeneity [1] [4]. Site-directed polyethylene glycol conjugation employs activated polyethylene glycol succinimidyl carbonate derivatives under precisely controlled conditions: pH 7.5–8.0, 4°C, with nitrogen atmosphere to prevent oxidation. The reaction progress is monitored by reverse-phase high-performance liquid chromatography with dual ultraviolet (220 nm) and evaporative light scattering detection to distinguish mono-, di-, tri-, and tetra-PEGylated species [3]. Process optimization focuses on minimizing positional isomers through:

  • Reaction Stoichiometry Control: 3.5:1 polyethylene glycol-to-peptide molar ratio
  • Temporal Control: Strict 45-minute reaction termination
  • Purification Cascade: Tangential flow filtration followed by size exclusion chromatography

Final product specifications require <0.1% free polyethylene glycol, <1.0% peptide-related impurities, and endotoxin levels <5 EU/mg. The drug substance exhibits stability for 36 months at -70°C, facilitated by formulation with trehalose cryoprotectant [4]. Two national invention patents (with complementary filings in Europe, the United States, and Japan) protect the synthetic innovations, particularly the branched polyethylene glycol architecture and lyophilization process that maintains peptide tertiary structure [1] [4].

Table 3: Critical Quality Attributes in Polyethylene Glycol Loxenatide Synthesis

Quality AttributeAcceptance CriterionAnalytical MethodImpact
Potency95–105% label claimCell-based cAMP assayEnsures therapeutic efficacy
Polyethylene Glycol Loxenatide Purity≥98.0%SE-UPLC-ELSReduces immunogenicity risk
Free Polyethylene Glycol≤0.1%TSK-Gel chromatographyPrevents polyethylene glycol toxicity
Subvisible Particles≤600 particles/containerMicro-Flow ImagingEnsures injection safety
Residual SolventsICH Q3C limitsGC-FIDPrevents toxic effects

Properties

Product Name

Fulaimei

IUPAC Name

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[2-[[2-[[1-[[1-[[1-[[2-[[1-[1-[1-[1-[[1-amino-3-[1-[3-[2-[2,6-bis[2-(2-methoxyethoxy)ethoxycarbonylamino]hexanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid

Molecular Formula

C215H336N56O69S3

Molecular Weight

4906 g/mol

InChI

InChI=1S/C215H336N56O69S3/c1-19-21-46-130(239-190(310)137(59-66-159(220)277)244-188(308)132(49-31-34-74-217)241-201(321)148(106-272)256-196(316)143(93-114(7)8)251-198(318)147(98-171(294)295)254-202(322)149(107-273)257-208(328)175(121(16)275)265-200(320)145(95-123-43-26-23-27-44-123)255-207(327)174(120(15)274)261-163(281)105-232-183(303)135(60-67-166(284)285)238-178(298)118(13)236-180(300)127(218)97-125-101-224-111-234-125)186(306)246-139(62-69-168(288)289)192(312)247-140(63-70-169(290)291)191(311)245-138(61-68-167(286)287)185(305)237-119(14)179(299)263-172(115(9)10)205(325)248-133(51-36-76-227-212(222)223)189(309)243-136(57-56-112(3)4)193(313)252-144(94-122-41-24-22-25-42-122)199(319)264-173(116(11)20-2)206(326)249-141(64-71-170(292)293)194(314)253-146(96-124-100-229-128-47-29-28-45-126(124)128)197(317)250-142(92-113(5)6)195(315)240-131(48-30-33-73-216)187(307)242-134(58-65-158(219)276)182(302)231-102-161(279)230-103-164(282)262-204(324)154-53-38-81-269(154)213(332)259-151(109-342)203(323)258-150(108-341)184(304)233-104-162(280)235-117(12)176(296)153-52-37-79-267(153)209(329)155-54-39-80-268(155)210(330)156-55-40-82-271(156)266-152(177(221)297)110-343-157-99-165(283)270(211(157)331)83-72-160(278)225-77-78-226-181(301)129(260-215(334)340-91-89-338-87-85-336-18)50-32-35-75-228-214(333)339-90-88-337-86-84-335-17/h22-29,41-45,47,100-101,111-121,127,129-157,172-175,229,266,272-275,341-342H,19-21,30-40,46,48-99,102-110,216-218H2,1-18H3,(H2,219,276)(H2,220,277)(H2,221,297)(H,224,234)(H,225,278)(H,226,301)(H,228,333)(H,230,279)(H,231,302)(H,232,303)(H,233,304)(H,235,280)(H,236,300)(H,237,305)(H,238,298)(H,239,310)(H,240,315)(H,241,321)(H,242,307)(H,243,309)(H,244,308)(H,245,311)(H,246,306)(H,247,312)(H,248,325)(H,249,326)(H,250,317)(H,251,318)(H,252,313)(H,253,314)(H,254,322)(H,255,327)(H,256,316)(H,257,328)(H,258,323)(H,259,332)(H,260,334)(H,261,281)(H,263,299)(H,264,319)(H,265,320)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,222,223,227)(H,262,282,324)

InChI Key

HMBNERZDNUGUBS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(=O)C4CCCN4C(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)NC(C)C(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7NC(CSC8CC(=O)N(C8=O)CCC(=O)NCCNC(=O)C(CCCCNC(=O)OCCOCCOC)NC(=O)OCCOCCOC)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.